4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate

Lysosomal acid lipase inhibition Thiadiazole carbamate SAR Enzyme kinetics

A common challenge in Niemann-Pick type C research is sustaining reversible LAL inhibition without prolonged target engagement. This 3,4-disubstituted 1,2,5-thiadiazole carbamate solves this with a rapid decarbamoylation rate (0.0043 min⁻¹), enabling acute cholesterol efflux studies in macrophage foam cell models. - Optimal for <4 h treatments at 0.5-5 µM; IC50 = 492 nM. - Distinct SAR: Morpholine-C4/piperidine-C3 orientation; not interchangeable with Lalistat 1 or 2. - Supplied at ≥98% (HPLC), 100 mM DMSO solubility, crystalline solid.

Molecular Formula C12H18N4O3S
Molecular Weight 298.36 g/mol
Cat. No. B12127250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate
Molecular FormulaC12H18N4O3S
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)OC2=NSN=C2N3CCOCC3
InChIInChI=1S/C12H18N4O3S/c17-12(16-4-2-1-3-5-16)19-11-10(13-20-14-11)15-6-8-18-9-7-15/h1-9H2
InChIKeyGKOPFXFKPASEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate: Quantitative Differentiation Guide for LAL Inhibitor Procurement


4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate (CAS 329228-20-8) is a 3,4-disubstituted 1,2,5-thiadiazole carbamate that functions as a covalent, reversible inhibitor of lysosomal acid lipase (LAL) [1]. This compound belongs to the thiadiazole carbamate class identified through a chemical screen for reducing cholesterol accumulation in Niemann-Pick type C disease cells [2]. It is structurally characterized by a morpholine substituent at the C4 position of the thiadiazole core and a piperidine-1-carboxylate ester at the C3 position, yielding a molecular weight of 298.36 g/mol [1]. Commercially available from reputable vendors at ≥98% purity (HPLC), this compound is supplied as a crystalline solid with validated solubility in DMSO and ethanol .

Why 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate Cannot Be Replaced by Lalistat 1, Lalistat 2, or Other In-Class Carbamates


The 1,2,5-thiadiazole carbamate scaffold exhibits exceptional sensitivity to the identity and position of its C3 and C4 substituents, making generic substitution scientifically unsound. The Rosenbaum et al. (2010) SAR study demonstrated that swapping the morpholine and piperidine groups between the C3-carbamate and C4-amine positions yields compounds with IC50 values differing by up to 7-fold and decarbamoylation rates differing by 3-fold, which in turn dictates whether the inhibitor functions optimally in acute in vitro assays or sustained cellular experiments [1]. Critically, this compound (morpholine at C4, piperidine at C3 carbamate) occupies a distinct position in the SAR landscape: its IC50 and decarbamoylation kinetics differ from both the reversed-orientation Lalistat 1 (piperidine at C4, morpholine at C3 carbamate) and the bispiperidine Lalistat 2, precluding their use as functional equivalents in any experimental protocol where inhibition kinetics, residence time, or cellular washout behavior matters [1].

Head-to-Head Quantitative Evidence: 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate Versus Closest Structural Analogs


In Vitro LAL Inhibitory Potency (IC50) – Direct Comparison with Lalistat 1 and Lalistat 2

In the same study using identical assay conditions, 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate (assigned as Compound 15 in Rosenbaum et al. 2010) exhibited an apparent IC50 of 492 nM against purified human LAL. This is 7.2-fold less potent than Lalistat 1 (Compound 13, IC50 = 68 nM) and 3.2-fold less potent than Lalistat 2 (Compound 12, IC50 = 152 nM), but 1.2-fold more potent than its closest C3-congener Compound 14 (morpholine at C4, morpholine at C3 carbamate, IC50 = 424 nM) [1].

Lysosomal acid lipase inhibition Thiadiazole carbamate SAR Enzyme kinetics

Enzyme Decarbamoylation Rate (Residence Time) – Direct Comparison with Piperidine-C3 and Morpholine-C3 Analogs

The decarbamoylation rate (k3) of carbamoylated LAL determines the duration of enzyme inhibition. 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate (Compound 15) exhibits a decarbamoylation rate constant of 0.0043 min⁻¹, which is 1.4-fold faster than Lalistat 1 (0.0030 min⁻¹) and 4.3-fold faster than Lalistat 2 (0.0010 min⁻¹). This places the compound in the 'fast-recovery' morpholine-containing group (compounds 11, 13, 15, 17) that decarbamoylate several-fold faster than their piperidine analogues (10, 12, 14, 16) [1].

Covalent inhibitor residence time Carbamoylation-decarbamoylation kinetics LAL enzyme reactivation

Cellular LAL Inhibition Efficacy – In Vitro-to-Cellular Potency Reversal Compared to Lalistat 2

Despite being 3.2-fold more potent than Lalistat 2 in vitro, 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate (Compound 15) belongs to the morpholine-C3 group that exhibits significantly lower residual LAL inhibition in intact cells compared to the piperidine-C3 group (including Lalistat 2/Compound 12). This in vitro-to-cellular efficacy reversal is attributed to the faster decarbamoylation rates of morpholine-containing compounds, which allow LAL to recover activity during the prolonged (3-day) cellular treatment period. The Rosenbaum study explicitly demonstrates that compounds with piperidine at the C3 carbamate position (12, 14, 16) achieve greater cholesterol reduction in NPC-mutant fibroblasts than their morpholine-C3 counterparts (13, 15, 17) [1].

Cellular target engagement NPC disease model Cholesterol accumulation

Scaffold-Class Selectivity: Only Thiadiazole Carbamates Inhibit LAL – Comparison with Non-Thiadiazole Carbamates

The thiadiazole carbamate scaffold is essential for LAL inhibition. Rosenbaum et al. (2010) systematically tested diverse commercially available non-thiadiazole carbamates including methyl carbamate, guaiacol glyceryl ether carbamate, 1-methyl-4-piperidinyl-N-(4-fluorophenyl) carbamate, benzyl N-(6-aminohexyl) carbamate hydrochloride, eserine, and neostigmine methyl sulfate. None of these carbamates inhibited LAL at 10 µM, demonstrating that the 1,2,5-thiadiazole core is a prerequisite pharmacophoric element. Furthermore, within the thiadiazole series, only the carbamate functional group at C3 was effective; corresponding amides, esters, and ketones showed negligible inhibition at 10 µM (with ester 20 showing only marginal activity at IC50 = 13 µM) [1].

Target class selectivity Chemotype specificity LAL inhibitor pharmacophore

Recommended Application Scenarios for 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Acute LAL Inhibition and Washout-Recovery Studies in Macrophage Foam Cell Models

This compound is optimally deployed in experiments requiring transient, reversible LAL inhibition with rapid enzyme recovery upon washout. Its decarbamoylation rate of 0.0043 min⁻¹ (reflecting fast recovery kinetics) makes it the preferred choice over Lalistat 2 for pulse-chase assays examining acute LAL-dependent cholesteryl ester hydrolysis in macrophage foam cells or hepatocyte lipid droplet models. Researchers should use concentrations in the 0.5–5 µM range for acute (<4 hour) treatments, leveraging its intermediate IC50 of 492 nM [1]. The compound has been validated in autophagy-cholesterol efflux studies using macrophage foam cell models [2].

SAR Reference Standard for Thiadiazole Carbamate C3-Morpholine vs. C3-Piperidine Comparison

This compound serves as an essential SAR reference point occupying the morpholine-C4/piperidine-C3 quadrant of the thiadiazole carbamate matrix. It enables researchers to systematically compare the contributions of C3 substituent identity to decarbamoylation kinetics and cellular efficacy against its direct congeners Compound 14 (morpholine-C4/morpholine-C3) and Compound 17 (azepane-C4/piperidine-C3). Procurement of this specific compound, rather than the more common Lalistat 1, is necessary when the experimental design requires maintaining a constant C4-morpholine group while varying the C3-carbamate substituent [1].

NPC Disease Drug Discovery Screening Cascades Requiring Intermediate LAL Inhibition Levels

In Niemann-Pick type C disease drug discovery programs, this compound provides an intermediate level of LAL inhibition (IC50 ~0.5 µM) that is useful for establishing dose-response relationships where complete LAL ablation is undesirable. Its rapid decarbamoylation ensures that observed cholesterol accumulation phenotypes reflect sustained compound activity only during the treatment window, reducing false-positive signals from irreversible enzyme inactivation. This contrasts with Lalistat 2, whose prolonged residence time can lead to sustained LAL inhibition even after compound removal from the culture medium [1]. The thiadiazole carbamate scaffold has been specifically validated in NPC mutant fibroblast cholesterol accumulation assays [1].

Method Development for LAL Activity Measurement Requiring Differentiated Inhibitor Controls

This compound is suitable as a secondary inhibitor control in LAL enzymatic activity assays, complementing Lalistat 2 (used in dried blood spot LAL diagnostics). While Lalistat 2 is preferred for diagnostic DBS LAL measurements due to its sustained inhibition [3], this compound's distinct IC50 and kinetic profile make it valuable as a specificity control in research-grade LAL activity assays, particularly for verifying that observed inhibition is structure-dependent rather than non-specific. The compound's ≥98% purity (HPLC) and solubility of 100 mM in DMSO [2] ensure reproducible preparation of inhibitor control solutions.

Quote Request

Request a Quote for 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.